5-Amino-1,3-thiazolidine-2,4-dione
CAS No.: 856658-51-0
Cat. No.: VC2011593
Molecular Formula: C3H4N2O2S
Molecular Weight: 132.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 856658-51-0 |
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Molecular Formula | C3H4N2O2S |
Molecular Weight | 132.14 g/mol |
IUPAC Name | 5-amino-1,3-thiazolidine-2,4-dione |
Standard InChI | InChI=1S/C3H4N2O2S/c4-1-2(6)5-3(7)8-1/h1H,4H2,(H,5,6,7) |
Standard InChI Key | XZBFCDKNTOMJSD-UHFFFAOYSA-N |
SMILES | C1(C(=O)NC(=O)S1)N |
Canonical SMILES | C1(C(=O)NC(=O)S1)N |
Introduction
Chemical Identity and Structural Characteristics
5-Amino-1,3-thiazolidine-2,4-dione (CAS #856658-51-0) is a heterocyclic compound with a molecular formula of C₃H₄N₂O₂S and a molecular weight of 132.14 g/mol . The structure consists of a five-membered thiazolidine ring containing a sulfur atom at position 1 and a nitrogen atom at position 3, with carbonyl groups at positions 2 and 4, and an amino group at position 5 .
The structural characteristics of this compound include:
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A thiazolidine ring as the core structure
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Two carbonyl groups creating a dione system
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A primary amino group at position 5
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A stereogenic center at C-5 when considered in its non-planar form
The compound's IUPAC name is 5-amino-1,3-thiazolidine-2,4-dione, with synonyms including 5-aminothiazolidine-2,4-dione and 5-amino-1,3-thiazolidine-2,4-dione .
Physicochemical Properties
Basic Physical Properties
The physical properties of 5-Amino-1,3-thiazolidine-2,4-dione have been determined both experimentally and through predictive modeling. These properties are critical for understanding the compound's behavior in various chemical and biological systems.
Table 1: Physical Properties of 5-Amino-1,3-thiazolidine-2,4-dione
Property | Value | Method |
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Molecular Weight | 132.14100 g/mol | Calculated |
Boiling Point | 353.5±35.0 °C | Predicted |
Density | 1.558±0.06 g/cm³ | Predicted |
Melting Point | Not Available | - |
Flash Point | Not Available | - |
The compound is expected to have a relatively high boiling point due to its ability to form hydrogen bonds and its moderate molecular weight .
Solubility and Partition Properties
The solubility and partition properties of 5-Amino-1,3-thiazolidine-2,4-dione are important for its potential pharmaceutical applications:
Table 2: Solubility and Partition Properties
Property | Value | Source |
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LogP | 0.28330 | Calculated |
PSA (Polar Surface Area) | 97.49000 Ų | Calculated |
pKa | 3.56±0.30 | Predicted |
Synthesis and Chemical Reactivity
Synthetic Approaches
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One common approach for thiazolidinedione synthesis begins with the conversion of 1,3-thiazolidine-2,4-dione into its potassium salt, which can then undergo various modifications .
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The Knoevenagel condensation reaction is frequently employed for introducing substituents at the 5-position of the thiazolidinedione scaffold .
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For amino derivatives specifically, reduction of nitro precursors is a potential route, as demonstrated in the synthesis of similar compounds: "Various derivatives of thiazolidine-2,4-dione (C1–C5) were designed and synthesized by chemical reaction with 4-nitrobenzaldehyde using Knoevenagel reaction conditions which results in the reduction of nitro group to amine" .
Chemical Reactivity
Based on its structure, 5-Amino-1,3-thiazolidine-2,4-dione is expected to exhibit the following reactivity patterns:
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The primary amino group at position 5 provides a nucleophilic site for various reactions including alkylation, acylation, and condensation with aldehydes or ketones.
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The N-H of the thiazolidinedione ring is moderately acidic, allowing for potential N-substitution reactions, as seen in the synthesis of derivatives where various substituents are introduced at this position .
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The carbonyl groups may participate in nucleophilic addition reactions, though these are typically less reactive than isolated carbonyl groups due to the cyclic structure.
Relationship to Thiazolidinedione Class of Compounds
5-Amino-1,3-thiazolidine-2,4-dione belongs to the broader family of thiazolidinedione (TZD) compounds, which have significant pharmaceutical relevance.
Structural Relationship to Clinical TZDs
Thiazolidinediones, also known as glitazones, are a class of heterocyclic compounds containing a five-membered thiazolidine ring with carbonyl groups at positions 2 and 4 . This structural core is present in several clinically approved medications for treating type 2 diabetes, such as rosiglitazone .
The key structural difference between 5-Amino-1,3-thiazolidine-2,4-dione and clinical TZDs is the substituent at position 5:
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5-Amino-1,3-thiazolidine-2,4-dione has a simple amino group
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Clinical TZDs typically feature more complex aromatic or heteroaromatic substituents that enhance their binding to nuclear receptors
Pharmacological Significance
The thiazolidinedione class, to which 5-Amino-1,3-thiazolidine-2,4-dione belongs, has demonstrated several important pharmacological activities:
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Antidiabetic activity: TZDs act as PPAR-γ (peroxisome proliferator-activated receptor gamma) agonists, improving insulin sensitivity in type 2 diabetes .
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Enzyme inhibition: Many TZD derivatives have shown α-glucosidase inhibitory activity, which helps regulate postprandial blood glucose levels .
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The 5-position, where 5-Amino-1,3-thiazolidine-2,4-dione has its amino group, is often the site for structural modifications to enhance pharmacological properties and target specificity .
Current Research Applications
Pharmaceutical Development
5-Amino-1,3-thiazolidine-2,4-dione serves as an important scaffold for pharmaceutical development, particularly in the area of metabolic disorders:
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As a precursor for more complex TZD derivatives with enhanced pharmacological properties .
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In the development of novel α-glucosidase inhibitors for diabetes management: "A series of thiazolidine-2,4-dione derivatives (C1 ∼ 36) were synthesized and evaluated for α-glucosidase inhibitory activity" .
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As a building block for creating hybrid molecules that combine the TZD pharmacophore with other bioactive moieties, as seen in compounds like "ethyl-(2-(5-arylidine-2,4-dioxothiazolidin-3-yl)acetyl)glycinates" .
Structure-Activity Relationship Studies
The amino group at position 5 of 5-Amino-1,3-thiazolidine-2,4-dione provides a valuable handle for exploring structure-activity relationships (SAR):
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The primary amine can undergo various transformations to create libraries of derivatives with diverse biological activities .
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Researchers have used similar TZD scaffolds to develop SAR studies for targeting specific enzymes and receptors: "SAR and lead optimization of (Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(2-morpholinoacetyl)thiazolidine-2,4-dione as a potential multi-target antidiabetic agent" .
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The compound's relatively simple structure allows for systematic modifications to improve pharmacokinetic properties while maintaining the essential TZD pharmacophore .
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